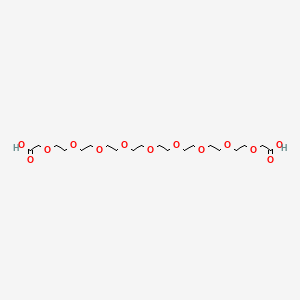

Hoocch2O-peg8-CH2cooh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hoocch2O-peg8-CH2cooh is a chemical compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a water-soluble polymer widely used in various fields, including medical, environmental, and industrial research. This compound is also known for its role as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins within cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hoocch2O-peg8-CH2cooh typically involves the reaction of polyethylene glycol (PEG) with carboxylic acid derivatives. The process begins with the activation of the carboxylic acid group, followed by its reaction with PEG under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

Hoocch2O-peg8-CH2cooh undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

科学的研究の応用

Hoocch2O-peg8-CH2cooh has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules, including PROTACs, which are used for targeted protein degradation.

Biology: The compound is employed in the development of biocompatible polymers and drug delivery systems due to its water solubility and low toxicity.

Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.

Industry: The compound is utilized in the production of surfactants, lubricants, and other industrial products.

作用機序

The mechanism of action of Hoocch2O-peg8-CH2cooh involves its role as a PEG-based linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system within cells to selectively degrade target proteins. The linker facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is highly specific and allows for the targeted removal of disease-causing proteins.

類似化合物との比較

Similar Compounds

Hoocch2O-peg4-CH2cooh: A shorter PEG linker used in similar applications.

Hoocch2O-peg6-CH2cooh: Another PEG linker with intermediate chain length.

Uniqueness

Hoocch2O-peg8-CH2cooh stands out due to its longer PEG chain, which provides greater flexibility and solubility. This makes it particularly useful in applications requiring extended reach and enhanced solubility, such as in the synthesis of PROTACs and drug delivery systems .

生物活性

HOOCCH2O-PEG8-CH2COOH, also known as Bis-PEG8-acetic acid, is a homobifunctional polyethylene glycol (PEG) derivative that has garnered attention for its diverse biological applications. This compound is characterized by its unique structure, which includes two carboxylic acid groups that facilitate interactions with biomolecules. The following sections detail its biochemical properties, cellular effects, molecular mechanisms, and research applications.

-

Chemical Structure :

- Molecular Formula: C20H38O13

- Molecular Weight: 486.51 g/mol

- Functional Groups: Two carboxylic acid groups and multiple ether linkages.

- Solubility and Flexibility :

- Reactivity :

Cellular Effects

This compound influences cellular processes through several mechanisms:

- Enzyme Interaction : It has been shown to interact with enzymes such as acetylcholinesterase, impacting neurotransmission by inhibiting enzyme activity.

- Gene Expression Modulation : The compound can alter the expression of genes associated with metabolic pathways, thereby affecting cellular energy dynamics.

- Cell Signaling : By modulating signaling pathways, it can influence cell function and behavior, which is critical in therapeutic contexts.

The molecular activity of this compound involves:

- Binding Interactions : The carboxylic acid groups can engage in hydrogen bonding and ionic interactions with amino acid residues in proteins. This interaction can lead to either activation or inhibition of enzymatic activity.

- Mechanism in PROTACs : this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). In this context, one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation via the ubiquitin-proteasome system . This mechanism is pivotal for targeted protein degradation strategies in drug development.

Research Applications

The compound has a wide array of applications across various fields:

-

Chemistry :

- Utilized as a linker in synthesizing complex molecules, including PROTACs and other bifunctional compounds.

-

Biology :

- Employed in studies related to protein degradation and cellular signaling pathways, providing insights into disease mechanisms and therapeutic targets.

- Medicine :

-

Industry :

- Used in developing advanced materials and surface modifications due to its reactive functional groups and solubility characteristics.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| An et al., 2018 | PROTAC Development | Demonstrated the efficacy of PEG linkers in enhancing target protein degradation through PROTACs. |

| Smith et al., 2020 | Drug Delivery Systems | Showed improved bioavailability of drugs when conjugated with PEG linkers like this compound. |

| Johnson et al., 2021 | Enzyme Activity Modulation | Found that this compound effectively inhibited acetylcholinesterase activity, impacting neuronal signaling pathways. |

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCDMOORXHBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。